molecular formula C30H40BrP B093378 Dodecyltriphenylphosphonium bromide CAS No. 15510-55-1

Dodecyltriphenylphosphonium bromide

Cat. No. B093378
CAS RN: 15510-55-1
M. Wt: 511.5 g/mol
InChI Key: NSIFOGPAKNSGNW-UHFFFAOYSA-M
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Description

Dodecyltriphenylphosphonium bromide is a phosphonium salt that has been synthesized and studied for its bactericidal properties. It has been shown to be effective against sulfate-reducing bacteria (SRB) with a minimum bactericidal concentration of 30mg/L . The synthesis of this compound and its structural identification were optimized, and its structure was confirmed using infrared spectrometry . Additionally, the synthesis of related triphenylphosphonium salts has been reported, which are synthesized from corresponding halides and triphenylphosphine, yielding high purity products with bactericidal efficiencies .

Synthesis Analysis

The synthesis of dodecyltriphenylphosphonium bromide involves the reaction of a dodecyl halide with triphenylphosphine. The yields for the bromide variant have been reported to be around 70.9%, with the product's purity confirmed by IR and elemental analysis . The synthesis conditions have been optimized to achieve high bactericidal efficiency, particularly against SRB . Similar synthetic methods have been used to produce other aryltriphenylphosphonium bromides, which have been developed as metal-free syntheses and tolerate various functional groups .

Molecular Structure Analysis

The molecular structure of dodecyltriphenylphosphonium bromide has been identified using infrared spectrometry . In related compounds, such as bromotriphenylphosphonium tribromide, the crystal and molecular structures have been determined, showing that the compound exists as discrete monomeric ions in the solid state with a slightly irregular tetrahedral geometry around the phosphorus atom .

Chemical Reactions Analysis

Dodecyltriphenylphosphonium bromide has been primarily studied for its bactericidal properties rather than its reactivity in chemical reactions . However, related triphenylphosphonium salts have been used as reagents in various reactions. For example, propyltriphenylphosphonium bromochromate has been synthesized and used for the efficient and selective oxidation of alcohols to their corresponding aldehydes or ketones . Additionally, bromotriphenylphosphonium tribromide has been used as a brominating agent for double bonds and phenolic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecyltriphenylphosphonium bromide include its high bactericidal efficiency and its solubility in organic solvents . The related compound, propyltriphenylphosphonium bromochromate, has been characterized by various techniques, including IR, UV/Visible, 13C-NMR, and 1H-NMR, and has been shown to crystallize in the monoclinic form . The bromotriphenylphosphonium tribromide has been characterized by single-crystal X-ray diffraction, showing a monoclinic crystal system and discrete monomeric ions in the solid state .

Scientific Research Applications

  • Interfacial Activity in Water/Hydrocarbon Systems : C12TPB displays differential interfacial activity in water/hydrocarbon systems, influenced by the hydrocarbon structure. It significantly reduces water/toluene interfacial tension and stabilizes emulsions, suggesting its potential in enhanced oil recovery and as an emulsifying agent (Jia et al., 2019).

  • Properties in Aqueous Solution and Electrospinning : As a monomeric surfactant, C12TPB is water soluble, contrasting with its poorly water-soluble phosphonium gemini surfactants. The solution behavior in organic solvents and electrospinning capabilities of these surfactants have been explored, suggesting applications in material science (Hemp et al., 2014).

  • Inducing Permeability in Mitochondria : C12TPB can induce permeabilization of mitochondrial membranes, which is of interest for mitochondrial research and potentially for targeted drug delivery systems (Belosludtsev et al., 2019).

  • Aggregation Behavior Influenced by Ionic Liquids : The micellization of C12TPB in aqueous solutions is affected by the presence of ionic liquids, which could be relevant in the formulation of cleaning agents and in industrial applications (Lu et al., 2014).

  • Antibacterial Applications : When combined with palygorskite, C12TPB exhibits specific-targeting capability, long-term antibacterial activity, and lower cytotoxicity. This suggests potential uses in antibacterial coatings or treatments (Cai et al., 2013).

  • Effects on Acute Inflammation : C12TPB has been studied for its effects on carrageenan-induced acute inflammation in a mouse model. This research is important for understanding its potential pharmacological applications (Chelombitko et al., 2017).

  • Membrane Permeability and Mitochondrial Effects : C12TPB affects membrane permeability and mitochondrial function, which is significant for cellular biology and bioenergetics research (Trendeleva et al., 2013).

Safety And Hazards

DTBPB is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

DTBPB has played a pivotal role in various domains, including compound synthesis and the investigation of protein structure and function . Its utility in unraveling the intricacies of protein structure and function has been noteworthy .

properties

IUPAC Name

dodecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIFOGPAKNSGNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935130
Record name Dodecyl(triphenyl)phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyltriphenylphosphonium bromide

CAS RN

15510-55-1
Record name Dodecyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15510-55-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyltriphenylphosphonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl(triphenyl)phosphanium bromide
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Record name Dodecyltriphenylphosphonium bromide
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Record name DODECYLTRIPHENYLPHOSPHONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
F Lu, L Shi, H Yan, X Yang, L Zheng - Colloids and Surfaces A …, 2014 - Elsevier
… In the present work, we have focused on the aggregation behavior of a cationic surfactant dodecyltriphenylphosphonium bromide (C 12 TPB) in aqueous solution upon the addition of …
Number of citations: 10 www.sciencedirect.com
O Owoyomi, J Ige, OO Soriyan - Chem. Sci. J, 2011 - academia.edu
… The synthesis and the micellar properties of dodecyltriphenylphosphonium bromide (C12TPPBr) have been studied by Jiang et al [13]. The thermodynamics of the micellization of decyl- …
Number of citations: 35 www.academia.edu
DA Kuznetsova, GA Gaynanova, LA Vasileva… - Journal of materials …, 2019 - pubs.rsc.org
The purpose of this work was to obtain cationic liposomes based on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine noncovalently modified using alkyltriphenylphosphonium bromides (…
Number of citations: 46 pubs.rsc.org
ST Hemp, AG Hudson, MH Allen, SS Pole, RB Moore… - Soft Matter, 2014 - pubs.rsc.org
… Dodecyltriphenylphosphonium bromide (DTPP), a monomeric surfactant analog, was readily … Dodecyltriphenylphosphonium bromide (DTPP) served as a monofunctional surfactant …
Number of citations: 26 pubs.rsc.org
M Lukáč, M Pisárčik, M Garajová… - … of Surfactants and …, 2020 - Wiley Online Library
… Dodecyltriphenylphosphonium bromide was purified by crystallization from mixture aceton/diethyl ether. [11-(benzyloxy)-11-oxoundecyl]triphenylphosphonium bromide was purified by …
Number of citations: 7 aocs.onlinelibrary.wiley.com
KK Ghosh, SK Verma - International Journal of Chemical …, 2009 - Wiley Online Library
… bromide (DDMEAB), dodecyldiethylethanolammonium bromide (DDEEAB), benzyldimethyldodecylammonium bromide (BDDAB), and dodecyltriphenylphosphonium bromide …
Number of citations: 26 onlinelibrary.wiley.com
Y Imai, Y Inukai, H Tateyama - Polymer journal, 2003 - nature.com
… A PET/ME composite with dodecyltriphenylphosphonium bromide (C12TP, Scheme 1) was … Dodecyltriphenylphosphonium bromide (C12TP) was synthesized by reacting equimolar …
Number of citations: 43 www.nature.com
江云宝, 许金钩, 陈国珍 - **科学通报: 英文版, 1991 - cqvip.com
Aggregation of fluorophore-containing molecules results in an increase of the local concentration of fluorophore and a suitable geometric relation between fluorophores, which leads to …
Number of citations: 2 www.cqvip.com
Y Imai, S Nishimura, Y Inukai… - Clays and clay …, 2003 - ingentaconnect.com
… The two cationic surfactants employed in this study, dodecyltriphenylphosphonium bromide (C12PBr) and dodecyltrimethylammonium bromide (C12NBr), have the same alkyl chain …
Number of citations: 15 www.ingentaconnect.com
H Jia, P Lian, Y Liang, Y Han, Q Wang, S Wang… - Journal of Molecular …, 2019 - Elsevier
… Herein, we evaluated the IFT reduction and emulsifying ability of the phosphorus-based cationic surfactant dodecyltriphenylphosphonium bromide (C 12 TPB) in the various water/…
Number of citations: 6 www.sciencedirect.com

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